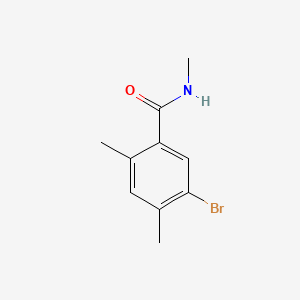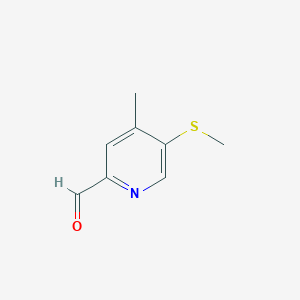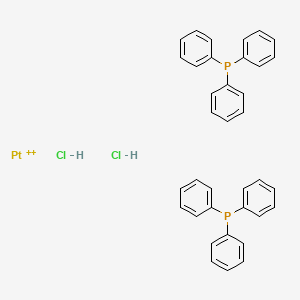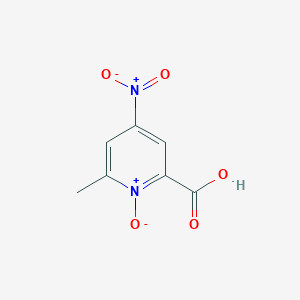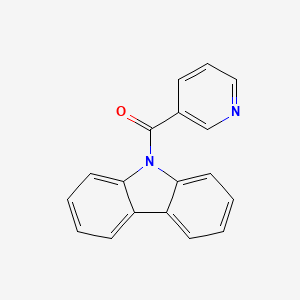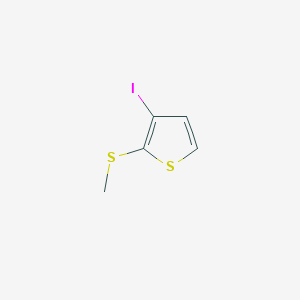
Tannagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tannagine is an organic compound with the chemical formula C21H27NO5. It is a pale yellow crystalline solid with a peculiar odor. This compound is primarily used as an oxidant in organic synthesis, particularly for the selective oxidation of alkyl phenols and alkyl alcohols .
Métodos De Preparación
Tannagine can be synthesized through the oxidation of a ketoamine compound, such as 2-aminophenyl ketone. Common oxidizing agents used in this process include hydrogen peroxide and benzoyl peroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Tannagine undergoes various types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to its functional groups.
Reduction: Although less common, this compound can be reduced under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, benzoyl peroxide, and other oxidizing agents. The major products formed from these reactions depend on the specific substrates and conditions used.
Aplicaciones Científicas De Investigación
Tannagine has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidant in organic synthesis for the selective oxidation of various compounds.
Biology: Investigated for its potential use in biological systems due to its oxidizing properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that require selective oxidation.
Mecanismo De Acción
The mechanism by which Tannagine exerts its effects involves its strong oxidizing properties. It can oxidize various substrates by transferring oxygen atoms, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparación Con Compuestos Similares
Tannagine can be compared with other oxidizing agents such as:
Hydrogen Peroxide: A common oxidizing agent used in various chemical reactions.
Benzoyl Peroxide: Another oxidizing agent used in organic synthesis.
Potassium Permanganate: A strong oxidizing agent used in both laboratory and industrial applications.
This compound is unique in its selective oxidation capabilities, particularly for alkyl phenols and alkyl alcohols, making it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C21H27NO5 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(1R,9S,10R)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m0/s1 |
Clave InChI |
YRYHFXJRUQQCBR-HLLQZAQXSA-N |
SMILES isomérico |
CN1CC[C@@]23CC(=O)C(=C([C@H]2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
SMILES canónico |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
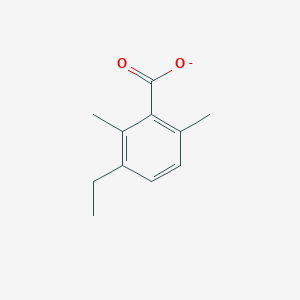
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)

